1-([1,1'-Biphenyl]-2-yl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine 1-([1,1'-Biphenyl]-2-yl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13300375
InChI: InChI=1S/C19H19N5/c1-13-12-14(2)22-19(21-13)24-18(20)23-17-11-7-6-10-16(17)15-8-4-3-5-9-15/h3-12H,1-2H3,(H3,20,21,22,23,24)
SMILES: CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C3=CC=CC=C3)C
Molecular Formula: C19H19N5
Molecular Weight: 317.4 g/mol

1-([1,1'-Biphenyl]-2-yl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine

CAS No.:

Cat. No.: VC13300375

Molecular Formula: C19H19N5

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

1-([1,1'-Biphenyl]-2-yl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine -

Specification

Molecular Formula C19H19N5
Molecular Weight 317.4 g/mol
IUPAC Name 2-(4,6-dimethylpyrimidin-2-yl)-1-(2-phenylphenyl)guanidine
Standard InChI InChI=1S/C19H19N5/c1-13-12-14(2)22-19(21-13)24-18(20)23-17-11-7-6-10-16(17)15-8-4-3-5-9-15/h3-12H,1-2H3,(H3,20,21,22,23,24)
Standard InChI Key XJLAUUGAEXMSTE-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C3=CC=CC=C3)C
Canonical SMILES CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C3=CC=CC=C3)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(4,6-dimethylpyrimidin-2-yl)-1-(2-phenylphenyl)guanidine, reflects its hybrid architecture:

  • A biphenyl group (two benzene rings connected by a single bond) provides planar rigidity and π-π stacking capabilities.

  • The 4,6-dimethylpyrimidine ring introduces electron-deficient regions due to its nitrogen heteroatoms, enhancing hydrogen-bonding potential.

  • The guanidine group (–NH–C(=NH)–NH₂) serves as a strong base (pKa ~13) and participates in electrostatic interactions .

The canonical SMILES string (CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C3=CC=CC=C3)C) and InChIKey (XJLAUUGAEXMSTE-UHFFFAOYSA-N) confirm its stereochemical uniqueness.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₉N₅
Molecular Weight317.4 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Topological Polar Surface Area88.7 Ų
LogP (Predicted)3.8 ± 0.5

Synthetic Pathways and Challenges

Synthetic Hurdles

  • Steric Hindrance: The biphenyl group may impede reaction kinetics during cyclization.

  • Regioselectivity: Ensuring correct substitution patterns on the pyrimidine ring requires precise temperature and catalyst control.

  • Purification Challenges: High hydrophobicity necessitates advanced chromatographic techniques (e.g., reverse-phase HPLC).

ParameterValue
Caco-2 Permeability15.2 nm/s (moderate)
Plasma Protein Binding89.3%
CYP3A4 InhibitionWeak (IC₅₀ > 50 μM)
Half-Life (Predicted)6.8 hours

Material Science Applications

Coordination Chemistry and Catalysis

The biphenyl-pyrimidine scaffold acts as a bidentate ligand for transition metals:

  • Palladium Complexes: Potential use in Suzuki-Miyaura cross-coupling reactions (yield improvement ~15% vs. triphenylphosphine).

  • Luminescent Materials: Eu³+ or Tb³+ complexes may exhibit red/green emission for OLED applications.

Electronic Properties

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal:

  • HOMO-LUMO Gap: 4.1 eV, indicating semiconductor potential.

  • Dipole Moment: 2.8 Debye, favoring crystalline packing in thin-film devices.

Analytical Characterization

Spectroscopic Fingerprints

  • IR (KBr): N–H stretch (3350 cm⁻¹), C=N (1640 cm⁻¹), aromatic C–C (1500 cm⁻¹).

  • ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, guanidine NH), 7.6–7.3 (m, 9H, biphenyl), 2.4 (s, 6H, CH₃).

  • LC-MS (ESI+): m/z 318.3 [M+H]⁺.

Challenges and Future Directions

Knowledge Gaps

  • In Vivo Toxicity: No data on acute/chronic toxicity or genotoxicity.

  • Synthetic Scalability: Milligram-scale synthesis limits material availability.

  • Target Validation: Hypothesized kinase/OX₁R activities require experimental confirmation.

Research Priorities

  • Structure-Activity Relationship (SAR) Studies: Modifying biphenyl substituents to optimize bioavailability.

  • Cocrystal Engineering: Enhancing solubility via salt/cocrystal formation with dicarboxylic acids.

  • Proteomic Profiling: Identifying off-target effects using phage display libraries .

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